molecular formula C15H12BrClO3 B6069219 2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde

2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No. B6069219
M. Wt: 355.61 g/mol
InChI Key: SGESXKAAZRNMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a benzaldehyde derivative that has been synthesized using various methods and has shown promising results in various fields of study. In

Scientific Research Applications

2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde has been extensively studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of various compounds with potential applications in medicinal chemistry, particularly in the development of anticancer agents. It has also been studied for its potential applications in the development of fluorescent probes and sensors for biological imaging.

Mechanism of Action

The exact mechanism of action of 2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde is not fully understood. However, studies have shown that it exhibits potent cytotoxicity against various cancer cell lines. It has been suggested that the compound may induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit antibacterial activity against various strains of bacteria. However, the compound has not been extensively studied for its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde in lab experiments is its potential applications in the development of anticancer agents and fluorescent probes for biological imaging. However, the compound has certain limitations, including its cytotoxicity and potential toxicity to living organisms. Therefore, caution should be exercised when handling and using the compound in lab experiments.

Future Directions

There are several future directions for the study of 2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde. One direction is the development of novel anticancer agents based on the structure of the compound. Another direction is the development of fluorescent probes and sensors for biological imaging. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. Finally, the potential toxicity of the compound to living organisms should be further investigated to ensure its safety for use in lab experiments.

Synthesis Methods

The synthesis of 2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde can be achieved using various methods. One such method involves the reaction of 2-bromo-4-methoxybenzaldehyde with 4-chlorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature. The resulting product is purified using column chromatography to obtain the desired compound.

properties

IUPAC Name

2-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3/c1-19-14-6-11(8-18)13(16)7-15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGESXKAAZRNMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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